molecular formula C26H34O8 B15129024 4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid

4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid

Cat. No.: B15129024
M. Wt: 474.5 g/mol
InChI Key: VDJNUHGXSJAWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a keto group, and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid involves multiple steps, starting from simpler organic molecules. The key steps typically include:

    Formation of the cyclopenta[a]phenanthrene core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring closures.

    Introduction of hydroxyl and keto groups: These functional groups are introduced through selective oxidation and reduction reactions.

    Attachment of the butanoic acid moiety: This step involves esterification or amidation reactions to attach the butanoic acid group to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids.

    Reduction: The keto group can be reduced to a hydroxyl group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl or keto positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Oxidation products: Ketones, carboxylic acids.

    Reduction products: Alcohols.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its intricate structure makes it an excellent candidate for exploring stereochemistry and reaction kinetics.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to certain natural hormones and steroids makes it a valuable tool for studying hormone-receptor interactions and signal transduction pathways.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It may have applications in treating hormonal imbalances, inflammatory conditions, and certain types of cancer.

Industry

In the industrial sector, this compound can be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel compounds with specific desired properties.

Mechanism of Action

The mechanism of action of 4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid involves its interaction with specific molecular targets in the body. These targets may include hormone receptors, enzymes, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

    Cortexolone 17α-propionate: Similar in structure but with a propionate group instead of the butanoic acid moiety.

    17α-Hydroxy-11-desoxycorticosterone acetate: Shares the cyclopenta[a]phenanthrene core but differs in functional groups attached.

    Fluoroandrostadiene Carboxylic Acid: Contains a similar core structure with different substituents.

Uniqueness

The uniqueness of 4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[[11-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O8/c1-14-10-16-17-7-9-26(20(30)13-27,34-22(33)5-4-21(31)32)25(17,3)12-19(29)23(16)24(2)8-6-15(28)11-18(14)24/h6,8,11,14,16-17,19,23,27,29H,4-5,7,9-10,12-13H2,1-3H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJNUHGXSJAWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)CO)OC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.